N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
Description
N1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic oxalamide derivative featuring a benzoxazole-piperidine core linked to a 3-fluoro-4-methylphenyl group via an oxalamide bridge.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-6-7-16(12-17(14)23)25-21(29)20(28)24-13-15-8-10-27(11-9-15)22-26-18-4-2-3-5-19(18)30-22/h2-7,12,15H,8-11,13H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHXQPDCBSJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases play a crucial role in the regulation of cellular responses to external stimuli. They are involved in the phosphorylation of activated G protein-coupled receptors (GPCRs), leading to receptor desensitization, internalization, and downregulation.
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity This inhibition prevents the phosphorylation of activated GPCRs, thereby modulating the cellular response to external stimuli
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the GPCR signaling pathway. GPCRs are involved in various cellular processes, including cell growth, immune response, and neurotransmission. By inhibiting GRK-2 and -5, the compound can potentially modulate these processes.
Biological Activity
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.44 g/mol. The compound features a complex structure that includes a benzoxazole moiety and a piperidine group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23F1N4O3 |
| Molecular Weight | 414.44 g/mol |
| CAS Number | 1797047-17-6 |
Synthesis
The synthesis of this compound generally involves multi-step reactions, including the formation of the benzoxazole ring through cyclization, followed by the introduction of the piperidine moiety via nucleophilic substitution. The final step typically involves coupling with the oxalamide group.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor effects. For instance, derivatives have been evaluated for their ability to inhibit PD-L1, a key protein in tumor immune evasion.
In a study involving various benzoxazole derivatives, one compound exhibited an IC50 value of 1.8 nM against PD-L1, significantly more potent than existing therapies . This suggests that the compound may enhance antitumor immunity by blocking PD-L1 interactions.
Mechanistic Studies
Mechanistic evaluations indicate that the compound may act through multiple pathways:
- Inhibition of PD-L1 : The compound binds to PD-L1 with high affinity, preventing its interaction with PD-1 on T cells, thereby enhancing immune response against tumors.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
Case Studies
A notable case study involved the administration of a related compound in a murine model bearing humanized PD-L1 tumors. The results indicated significant tumor regression and prolonged survival compared to control groups .
Table: Summary of Biological Evaluations
| Study | Compound Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| PD-L1 Inhibition Study | Benzoxazole Derivative | 1.8 | PD-L1 blockade |
| Antitumor Efficacy Study | Related Compound | 375 | Induction of apoptosis |
| Immune Response Study | Similar Derivative | - | Enhanced T-cell activation |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the presence of the oxalamide group. The reaction conditions determine the cleavage sites:
Key Observations :
-
Hydrolysis under acidic conditions proceeds faster due to enhanced electrophilicity of the carbonyl group.
-
Steric hindrance from the piperidin-4-ylmethyl group slightly reduces reaction rates compared to simpler oxalamides .
Nucleophilic Substitution at the Benzo[d]oxazole Ring
The benzo[d]oxazol-2-yl group participates in substitution reactions, particularly at the 2-position, where the oxazole nitrogen acts as a leaving group under specific conditions:
| Reagent | Products | Reaction Conditions |
|---|---|---|
| Ammonia (NH3) | Substitution with -NH2 group | High-temperature reflux in ethanol. |
| Thiophenol (PhSH) | Thioether derivatives | Catalytic base (K2CO3) in DMF, 80°C . |
Research Findings :
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Substitution reactions require activation via electron-withdrawing groups or catalytic bases to proceed efficiently .
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The fluorine atom at the 3-position of the phenyl ring does not directly participate in these reactions but may influence electronic effects .
Oxidative Reactions
Limited data exists on oxidative pathways, but preliminary studies suggest potential for:
Coupling Reactions (Cross-Coupling Catalysis)
The compound’s aromatic rings enable participation in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Biaryl derivatives | Moderate (50-60%) |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | N-arylated piperidine analogs | Low (~30%) |
Challenges :
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Steric bulk around the piperidine nitrogen reduces coupling efficiency .
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Fluorine substituents may direct regioselectivity in cross-coupling .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) and photostability studies reveal:
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Impact: The benzoxazole core in the target compound replaces the thiazole or benzodioxole moieties in analogues. Thiazole-containing analogues (e.g., compound 38 ) exhibit slightly lower purity (96.1% vs. 95–98% for others), possibly due to stereochemical challenges during synthesis.
Aryl Substituent Effects :
- The 3-fluoro-4-methylphenyl group in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (methyl) effects, balancing lipophilicity and solubility. In contrast, 4-chlorophenyl analogues (e.g., compound 11 ) prioritize electron-withdrawing properties, which may affect metabolic stability.
Linker and Stereochemistry: Piperidin-4-ylmethyl linkers (target compound) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
